5-Bromo-2-chloro-3-iodopyridine chemical properties
5-Bromo-2-chloro-3-iodopyridine chemical properties
An In-depth Technical Guide to 5-Bromo-2-chloro-3-iodopyridine: Properties and Synthetic Utility
Introduction
In the landscape of modern medicinal chemistry and drug discovery, highly functionalized heterocyclic compounds are indispensable building blocks. Among these, halogenated pyridines serve as exceptionally versatile scaffolds for the construction of complex molecular architectures. 5-Bromo-2-chloro-3-iodopyridine is a tri-halogenated pyridine derivative that offers multiple, distinct reaction sites, enabling chemists to perform sequential and site-selective modifications. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this valuable intermediate, tailored for researchers and professionals in the field of drug development. The strategic placement of iodine, bromine, and chlorine atoms on the pyridine core imparts a predictable hierarchy of reactivity, making it a powerful tool for the synthesis of novel pharmaceutical agents.[1][2][3]
Core Chemical Properties and Data
The fundamental properties of 5-Bromo-2-chloro-3-iodopyridine are summarized below. This data provides the foundational knowledge required for its handling, characterization, and use in synthesis.
| Property | Data | Reference |
| IUPAC Name | 5-Bromo-2-chloro-3-iodopyridine | [4] |
| CAS Number | 928653-73-0 | [4] |
| Molecular Formula | C₅H₂BrClIN | [4] |
| Molecular Weight | 318.34 g/mol | [4] |
| Physical Form | Solid | [4] |
| InChI Key | ZAGGSGCNNVVSII-UHFFFAOYSA-N | [4] |
| SMILES | Clc1ncc(Br)cc1I | [4] |
Spectroscopic Characterization
While specific spectra require direct acquisition, the expected Nuclear Magnetic Resonance (NMR) data can be predicted based on the molecular structure.
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¹H NMR : The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the protons at the C-4 and C-6 positions of the pyridine ring. These signals would appear as doublets due to coupling with each other.
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¹³C NMR : The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring, each influenced by the attached halogen substituent.
Spectroscopic data for 5-Bromo-2-chloro-3-iodopyridine is available through chemical suppliers and databases such as ChemicalBook, which can be used for structural verification.[5]
Reactivity and Synthetic Potential: A Hierarchy of Halogens
The primary synthetic value of 5-Bromo-2-chloro-3-iodopyridine lies in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[6] This predictable hierarchy allows for selective functionalization at each position.
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C-3 (Iodo) : The carbon-iodine bond is the most labile and, therefore, the primary site for reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. This allows for the introduction of a diverse range of substituents at this position with high chemoselectivity.
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C-5 (Bromo) : The carbon-bromine bond is less reactive than the C-I bond but significantly more reactive than the C-Cl bond. After initial functionalization at the C-3 position, the C-5 position can be targeted for a second cross-coupling reaction under more forcing conditions (e.g., different catalyst/ligand system or higher temperature).
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C-2 (Chloro) : The carbon-chlorine bond is the least reactive of the three. Its activation for cross-coupling typically requires specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Hartwig-type ligands) and stronger reaction conditions.[7] This position can also be a site for nucleophilic aromatic substitution.
This tiered reactivity enables a programmed, sequential approach to building complex, multi-substituted pyridine derivatives, a highly desirable feature in library synthesis and lead optimization campaigns.[8]
Key Synthetic Transformations and Protocols
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[9] For 5-Bromo-2-chloro-3-iodopyridine, this reaction would be expected to occur selectively at the C-3 position.
Causality in Protocol Design:
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Catalyst : A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is used. The catalyst facilitates the key steps of oxidative addition and reductive elimination.[10]
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Base : A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[9][11]
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Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[11]
Detailed Experimental Protocol (General)
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To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-2-chloro-3-iodopyridine (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[6]
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Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv).
-
Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 100 °C. Monitor the reaction progress by TLC or LC-MS.[6]
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Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-bromo-2-chloropyridine derivative.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Bromo-2-chloro-3-iodo-pyridine AldrichCPR 928653-73-0 [sigmaaldrich.com]
- 5. 5-BROMO-2-CHLORO-3-IODO-PYRIDINE(928653-73-0) 1H NMR [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
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